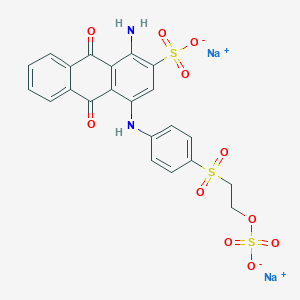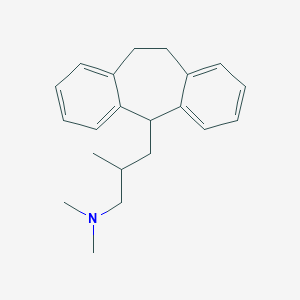
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate, also known as lucifer yellow, is a fluorescent dye widely used in scientific research for labeling cells and tissues. It was first synthesized by Karl Graupner in 1955 and has since become a popular tool in cell biology, neuroscience, and other fields.
作用机制
Lucifer yellow works by binding to proteins and other molecules in cells and tissues, causing them to fluoresce when excited by a specific wavelength of light. The dye is taken up by cells via endocytosis or diffusion, and can be visualized using a fluorescence microscope.
生化和生理效应
Lucifer yellow is generally considered safe for use in scientific research, with no known toxic effects on cells or tissues. However, it can affect cellular metabolism and may alter some physiological processes, such as membrane potential and ion transport.
实验室实验的优点和局限性
One major advantage of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow is its high sensitivity and specificity for labeling cells and tissues. It can be used in a wide range of experiments, including live-cell imaging, electrophysiology, and immunohistochemistry. However, it has some limitations, including its potential toxicity at high concentrations, and its limited ability to penetrate thick tissues.
未来方向
There are many potential future directions for the use of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in scientific research. Some possible areas of exploration include:
1. Developing new methods for labeling and tracking specific cell types in vivo.
2. Studying the effects of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow on cellular metabolism and physiology.
3. Combining Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow with other fluorescent dyes and imaging techniques to create more complex imaging systems.
4. Using Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow to study the dynamics of cell signaling pathways and other cellular processes.
5. Developing new applications for Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in fields such as drug discovery and regenerative medicine.
Conclusion
Lucifer yellow is a versatile and widely used fluorescent dye in scientific research. Its ability to label cells and tissues with high sensitivity and specificity makes it a valuable tool for studying a wide range of biological processes. While there are some limitations to its use, ongoing research is exploring new ways to harness the power of this important tool in the years to come.
合成方法
Lucifer yellow can be synthesized through a multi-step process involving the reaction of anthracene-2-sulfonyl chloride with 4-(2-hydroxyethylsulfonyl)aniline, followed by the addition of sodium nitrite and reduction with sodium sulfite. The resulting product is then treated with 4-(4-aminophenylazo)benzenesulfonic acid, and the final product is obtained through purification and crystallization.
科学研究应用
Lucifer yellow is commonly used in scientific research as a fluorescent tracer for labeling cells and tissues. It can be injected into living cells or tissues, where it will diffuse and bind to proteins and other molecules, allowing for visualization under a fluorescence microscope. This technique is particularly useful for studying cell morphology, connectivity, and function in vivo.
属性
CAS 编号 |
16102-99-1 |
|---|---|
产品名称 |
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate |
分子式 |
C22H16N2Na2O11S3 |
分子量 |
626.5 g/mol |
IUPAC 名称 |
disodium;1-amino-9,10-dioxo-4-[4-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-4-2-1-3-14(15)21(18)25)24-12-5-7-13(8-6-12)36(27,28)10-9-35-38(32,33)34;;/h1-8,11,24H,9-10,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI 键 |
JALBGZPFNQMHSM-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
其他 CAS 编号 |
16102-99-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
